![molecular formula C15H11Cl2N3 B374238 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 166671-24-5](/img/structure/B374238.png)

1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .

Synthesis Analysis

The usual synthesis of benzimidazoles involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis

Benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics . There are not only many papers but also many reviews on the topic .Physical And Chemical Properties Analysis

Benzimidazoles are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .Aplicaciones Científicas De Investigación

Antitumor Activity

Benzimidazole derivatives, including those with chloroethyl groups, have been studied for their antitumor activity. Certain imidazole derivatives have passed preclinical testing stages, indicating potential for new antitumor drugs. Their structures are of interest both for drug discovery and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

DNA Binding and Fluorescence

Derivatives similar to the chemical compound are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding characteristic makes them useful as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, and analysis of DNA content values (Issar, U., & Kakkar, R., 2013).

Medicinal Chemistry and Pharmacological Functions

Benzimidazole and its derivatives are crucial pharmacophores in medicinal chemistry, displaying a wide range of pharmacological functions such as antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities. These derivatives play a critical role in the medical sector, indicating their importance in the development of new therapeutic agents (Vasuki, B., Mahadevan, N., Vijayabaskaran, M., Mohanapriya, K., Kosilamani, P., Balaji, K., Tamilselvan, P., & Sambathkumar, R., 2021).

Chemical Fixation of CO2

The utilization of carbon dioxide (CO2) as a C1 feedstock in organic synthesis, including the cyclization of aniline derivatives with CO2 to produce functionalized azoles, showcases an innovative approach to synthesize benzimidazole derivatives. This methodology highlights the environmental and economic benefits of using CO2 to access value-added chemicals (Vessally, E., Didehban, K., Babazadeh, M., Hosseinian, A., & Edjlali, L., 2017).

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and nucleic acids .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to modulate the activity of enzymes or bind to receptors, altering their function .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For instance, they may inhibit enzyme activity, leading to changes in metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may have a range of potential effects, such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Safety and Hazards

Direcciones Futuras

Propiedades

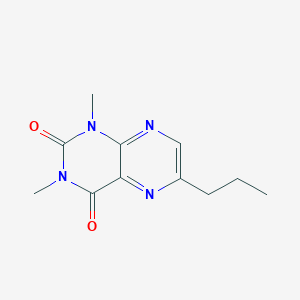

IUPAC Name |

1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c1-9-10(6-7-16)14(17)20-13-5-3-2-4-12(13)19-15(20)11(9)8-18/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFPNFLKYVGOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCCl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-dimethyl-N,N'-bis{(E)-[4-(propan-2-yl)phenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B374155.png)

![4-[(2-Chloro-5-nitrobenzylidene)amino]benzonitrile](/img/structure/B374158.png)

![3-[({2-Fluoro-5-nitrophenyl}imino)methyl]pyridine](/img/structure/B374159.png)

![2-methyl-3-nitro-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374164.png)

![2-{[(2-Fluoro-5-nitrophenyl)imino]methyl}phenol](/img/structure/B374165.png)

![4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374168.png)

![2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374169.png)